molecular formula C9H9NO2 B8649135 2-Amino-3-phenyl-2-propenoic Acid

2-Amino-3-phenyl-2-propenoic Acid

Cat. No.: B8649135
M. Wt: 163.17 g/mol
InChI Key: YWIQQKOKNPPGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-phenyl-2-propenoic Acid is an amino acid derivative characterized by the presence of a double bond between the second and third carbon atoms in the phenylalanine side chain. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-2-propenoic Acid typically involves the dehydrogenation of phenylalanine. One common method is the use of strong oxidizing agents such as potassium permanganate or bromine in the presence of a base. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the double bond without over-oxidation .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic dehydrogenation using metal catalysts. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenyl-2-propenoic Acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be further oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bond back to a single bond, regenerating phenylalanine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-2-propenoic Acid involves its ability to induce conformational changes in peptides and proteins. The presence of the double bond restricts the rotation of the side chain, leading to the formation of stable secondary structures such as β-turns and helices. These structural changes can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-phenyl-2-propenoic Acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to stabilize specific peptide conformations makes it particularly valuable in the design of peptide-based therapeutics and materials .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-amino-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)

InChI Key

YWIQQKOKNPPGDO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=C(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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